Cas no 567-03-3 (Tetrahydrodeoxycorticosterone)

Tetrahydrodeoxycorticosterone 化学的及び物理的性質

名前と識別子

-

- Pregnan-20-one,3,21-dihydroxy-, (3a,5b)-

- Tetrahydro 11-Deoxycorticosterone

- 5B-PREGNAN-3A,21-DIOL-20-ONE

- Tetrahydro 11-Deoxyc

- TETRAHYDRODEOXYCORTICOSTERONE

- 21-Hydroxypregnanolone

- 5.BETA.-PREGNAN-3.ALPHA.,21-DIOL-20-ONE

- (3alpha,5beta)-3,21-dihydroxypregnan-20-one

- CS-0062190

- 4AB717DP4A

- CORTICOSTERONE, DEOXYTETRAHYDRO-

- EINECS 209-301-3

- 5.BETA.-PREGNANE-3.ALPHA.,21-DIOL-20-ONE

- 2-hydroxy-1-[(3R,5R,8R,9S,10S,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone

- HY-113346

- 3alpha,21-Dihydroxy-5beta-pregnan-20-one

- Tetrahydro-11-deoxycorticosterone

- MS-25058

- UNII-4AB717DP4A

- AKOS040756005

- Deoxytetrahydrocorticosterone

- 5.BETA.-PREGNAN-20-ONE, 3.ALPHA.,21-DIHYDROXY-

- 3.ALPHA.,5.BETA.-TETRAHYDRODEOXYCORTICOSTERONE

- CHEMBL3140372

- SCHEMBL5496387

- DTXSID401308374

- NS00080308

- 567-03-3

- 3.ALPHA.,21-DIHYDROXY-5.BETA.-PREGNAN-20-ONE

- PREGNAN-20-ONE, 3,21-DIHYDROXY-, (3.ALPHA.,5.BETA.)-

- CORTICOSTERONE, 11-DEOXYTETRAHYDRO-

- G60906

- 3 alpha,21-dihydroxy-5 beta-pregnan-20-one

- DA-49561

- Tetrahydrodeoxycorticosterone

-

- インチ: InChI=1S/C21H34O3/c1-20-9-7-14(23)11-13(20)3-4-15-16-5-6-18(19(24)12-22)21(16,2)10-8-17(15)20/h13-18,22-23H,3-12H2,1-2H3/t13-,14-,15+,16+,17+,18-,20+,21+/m1/s1

- InChIKey: CYKYBWRSLLXBOW-DATPGIFZSA-N

- ほほえんだ: CC12CCC(CC1CCC3C2CCC4(C3CCC4C(=O)CO)C)O

計算された属性

- せいみつぶんしりょう: 334.25100

- どういたいしつりょう: 334.25079494g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 24

- 回転可能化学結合数: 2

- 複雑さ: 517

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 8

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 57.5Ų

- 疎水性パラメータ計算基準値(XlogP): 4.2

じっけんとくせい

- PSA: 57.53000

- LogP: 3.56760

Tetrahydrodeoxycorticosterone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | T293270-25mg |

Tetrahydro 11-Deoxycorticosterone |

567-03-3 | 25mg |

$ 602.00 | 2023-04-16 | ||

| TRC | T293270-10mg |

Tetrahydro 11-Deoxycorticosterone |

567-03-3 | 10mg |

$ 265.00 | 2023-09-06 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-473044-10 mg |

Tetrahydro 11-Deoxycorticosterone, |

567-03-3 | 10mg |

¥1,978.00 | 2023-07-11 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-473044-10mg |

Tetrahydro 11-Deoxycorticosterone, |

567-03-3 | 10mg |

¥1978.00 | 2023-09-05 | ||

| A2B Chem LLC | AG68407-1mg |

TETRAHYDRODEOXYCORTICOSTERONE |

567-03-3 | 98% | 1mg |

$265.00 | 2024-04-19 | |

| 1PlusChem | 1P00ECD3-1mg |

TETRAHYDRODEOXYCORTICOSTERONE |

567-03-3 | 1mg |

$363.00 | 2023-12-16 | ||

| TRC | T293270-100mg |

Tetrahydro 11-Deoxycorticosterone |

567-03-3 | 100mg |

$ 2067.00 | 2023-04-16 | ||

| ChemScence | CS-0062190-5mg |

Tetrahydrodeoxycorticosterone |

567-03-3 | ≥98.0% | 5mg |

$580.0 | 2022-04-27 | |

| MedChemExpress | HY-113346-1mg |

Tetrahydrodeoxycorticosterone |

567-03-3 | ≥98.0% | 1mg |

¥2300 | 2024-04-18 | |

| MedChemExpress | HY-113346-5mg |

Tetrahydrodeoxycorticosterone |

567-03-3 | ≥98.0% | 5mg |

¥5800 | 2024-04-18 |

Tetrahydrodeoxycorticosterone 関連文献

-

Andrea Bileck,Sophia N. Verouti,Genevieve Escher,Bruno Vogt,Michael Groessl Analyst 2018 143 4484

-

2. The mechanism of C-21 dehydroxylation of tetrahydrodeoxycorticosterone by Eubacterium lentumHerbert L. Holland,Elly Riemland J. Chem. Soc. Chem. Commun. 1984 1481

-

Carine Smith,Amanda Swart Food Funct. 2018 9 5041

-

4. Contents pages

-

Yuan-yuan Xie,Li Li,Qun Shao,Yi-ming Wang,Qiong-Lin Liang,Hui-Yun Zhang,Peng Sun,Ming-qi Qiao,Guo-An Luo RSC Adv. 2015 5 75111

-

6. Discovering the pivotal role of carbonate in the formation of a bis-phenolate supported Co15 clusterRoss McLellan,Julien Rezé,Stephanie M. Taylor,Ruaraidh D. McIntosh,Euan K. Brechin,Scott J. Dalgarno Chem. Commun. 2014 50 2202

-

Junli Feng,Xi Chen,Shitong Wang,Jian Zhang,Qingcheng Wang,Shunyuan Guo,Qing Shen Food Funct. 2023 14 3641

Tetrahydrodeoxycorticosteroneに関する追加情報

Tetrahydrodeoxycorticosterone (THDOC): A Comprehensive Overview

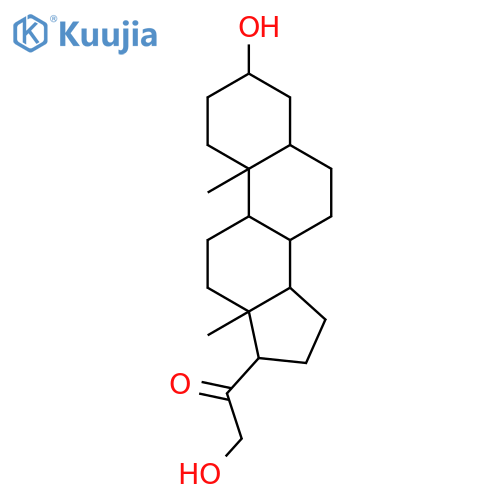

Tetrahydrodeoxycorticosterone, commonly abbreviated as THDOC and identified by the CAS number 567-03-3, is a steroid hormone that has garnered significant attention in the fields of endocrinology and pharmacology. This compound is a derivative of deoxycorticosterone, which is a precursor to aldosterone, a key regulator of electrolyte balance in the body. THDOC, however, differs structurally by the presence of hydrogenation at specific positions, which imparts unique pharmacological properties.

The chemical structure of THDOC consists of a steroidal backbone with modifications at the 18th and 19th positions, resulting in a tetrahydro derivative. This structural alteration affects its stability, bioavailability, and receptor affinity compared to its parent compound. Recent studies have highlighted the potential of THDOC in modulating mineralocorticoid receptors (MRs), which are crucial for regulating sodium retention and potassium excretion in the kidneys.

In terms of biological activity, THDOC exhibits partial agonism at MRs, making it a promising candidate for therapeutic applications where selective modulation of these receptors is desired. Unlike full agonists such as aldosterone, THDOC's partial agonism may offer a safer profile with reduced side effects. This property has led researchers to explore its potential in treating conditions associated with mineralocorticoid excess, such as heart failure and hypertension.

Recent advancements in synthetic chemistry have enabled the development of more efficient methods for producing THDOC. These methods include enzymatic reductions and stereoselective hydrogenations, which have improved the yield and purity of the compound. Such innovations are critical for scaling up production to meet growing research and clinical demands.

The pharmacokinetics of THDOC have been extensively studied, revealing its favorable absorption profile and systemic availability. Preclinical studies indicate that it achieves significant plasma levels following oral administration, suggesting its suitability for systemic therapeutic applications. Additionally, its metabolic pathways have been characterized, providing insights into its clearance mechanisms and potential drug-drug interactions.

In preclinical models, THDOC has demonstrated efficacy in reducing cardiovascular remodeling associated with chronic heart failure. By selectively targeting MRs, it has shown the ability to attenuate fibrosis and inflammation without inducing excessive sodium retention. These findings underscore its potential as a novel therapeutic agent in cardiovascular medicine.

Clinical trials are currently underway to evaluate the safety and efficacy of THDOC in human subjects. Early results suggest a favorable safety profile with minimal adverse effects compared to traditional mineralocorticoid receptor antagonists. If successful, THDOC could represent a significant advancement in the treatment of conditions where selective MR modulation is beneficial.

In conclusion, Tetrahydrodeoxycorticosterone (THDOC), CAS number 567-03-3, stands as a compelling candidate for innovative therapeutic interventions due to its unique pharmacological properties and selective receptor modulation capabilities. Ongoing research continues to unravel its full potential across various medical applications, positioning it as a key player in future endocrine therapies.

567-03-3 (Tetrahydrodeoxycorticosterone) 関連製品

- 14107-37-0(Alphadolone)

- 8001-75-0(Ceresine wax)

- 128-20-1(Pregnanolone)

- 1175-06-0(6-Ketocholestanol)

- 481-29-8(Epiandrosterone)

- 128-21-2(Epipregnanolone)

- 53-41-8(Androsterone)

- 591723-37-4(Methyl N-(3-chlorophenyl)-N-(phenylsulfonyl)glycinate)

- 1806197-16-9(2-(Difluoromethyl)-5-fluoro-4-(trifluoromethoxy)pyridine-3-methanol)

- 1488182-93-9(Propanoic acid, 2-hydroxy-2-methyl-3-[[(phenylmethoxy)carbonyl]amino]-)